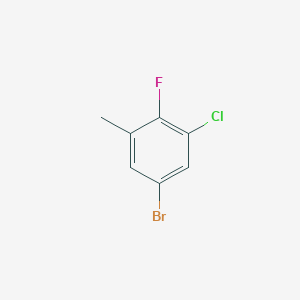

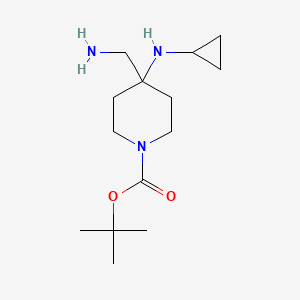

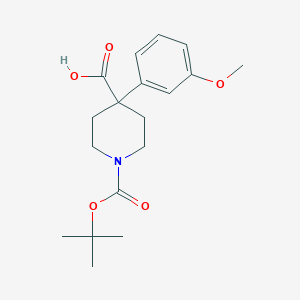

![molecular formula C12H12F3N3O3 B3059756 [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate CAS No. 1255717-05-5](/img/structure/B3059756.png)

[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate

概要

説明

The compound “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Chemical Reactions Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .科学的研究の応用

Synthesis and Anticancer Activity

- Compounds related to 1,2,4-oxadiazol have been synthesized and tested for their anticancer activity against various human cancer cell lines, showing promising results (Yakantham, Sreenivasulu, & Raju, 2019).

Methodology in Synthesis of Amino-Triazoles

- A general method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles from compounds related to 1,2,4-oxadiazol has been developed, indicating the versatility of this compound in chemical synthesis (Shen & Zhang, 2015).

Antibacterial and Antifungal Activities

- Novel derivatives of 1,2,4-oxadiazol were synthesized and evaluated for their antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).

Chemical Reactions and Structure Analysis

- Research on the reaction of related compounds with 1,2,4-oxadiazole has led to discoveries in ring fission and bond cleavage, providing insights into the chemical behavior of these compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Photochemical Methodology

- The synthesis of perfluoroalkyl-1,2,4-oxadiazoles via a photochemical methodology suggests applications in the field of photochemistry and materials science (Buscemi, Pace, & Vivona, 2000).

Conversion to Other Heterocycles

- 1,2,4-Oxadiazoles like “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” can be converted into other heterocycles such as 1,3,4-thiadiazoles, demonstrating its role in the synthesis of diverse heterocyclic compounds (Hussein et al., 1994).

Antimicrobial and Enzyme Inhibition Activities

- Newer derivatives of 1,2,4-oxadiazol have been synthesized and found to possess notable antimicrobial activity, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

Apoptosis Induction and Anticancer Properties

- Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents, indicating their therapeutic potential (Zhang et al., 2005).

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . For instance, some oxadiazoles have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain .

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles, it’s plausible that this compound could interfere with essential biochemical pathways in infectious organisms, leading to their inhibition .

Pharmacokinetics

In silico results of related 1,3,4-oxadiazoles indicated that these compounds agree to the lipinski rules of five, suggesting a positive oral bioavailability .

Result of Action

Related 1,2,4-oxadiazoles have shown anti-infective activities, suggesting that they may inhibit the growth or viability of infectious organisms .

Safety and Hazards

While the specific safety and hazards for “[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate” are not mentioned in the search results, a related compound, 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine, is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

将来の方向性

特性

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.C2HF3O2/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;3-2(4,5)1(6)7/h2-7H,11H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOXGLYUJDLYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-05-5 | |

| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-phenyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

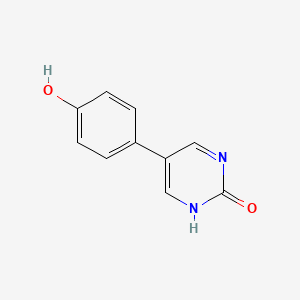

![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)

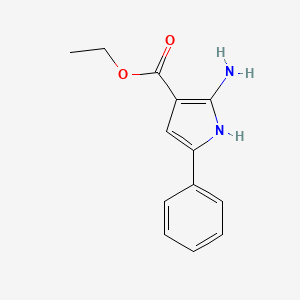

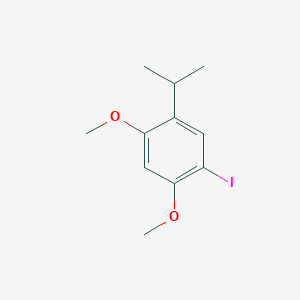

![tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059689.png)

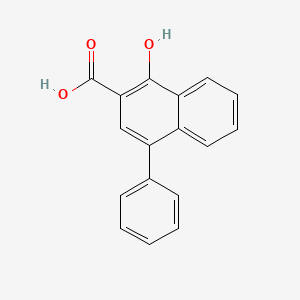

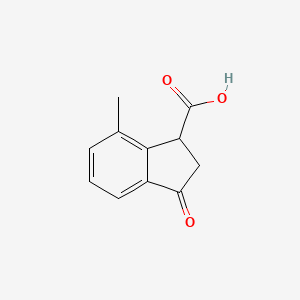

![2-(1'-(tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B3059693.png)

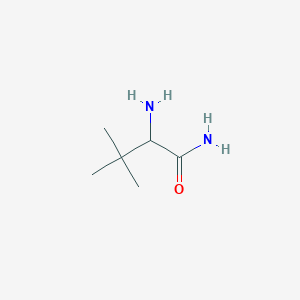

![tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3059694.png)